Acridine, 9,9'-oxybis-
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Overview
Description
Acridine, 9,9’-oxybis-: is an organic compound that belongs to the class of heterocyclic aromatic compounds. It is characterized by the presence of a nitrogen atom within its ring structure. Acridine derivatives have been widely studied due to their broad range of biological activities and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One common method for synthesizing acridine derivatives involves the Ullmann reaction.
Industrial Production Methods: Acridine can be separated from coal tar by extracting with dilute sulfuric acid. The addition of potassium dichromate to this solution precipitates acridine bichromate, which is then decomposed using ammonia .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Acridines can be reduced to 9,10-dihydroacridines, sometimes referred to as leucoacridines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate
Reduction: Various reducing agents
Substitution: Alkyl iodides and alkaline potassium ferricyanide
Major Products:
Oxidation: Acridinic acid
Reduction: 9,10-dihydroacridines
Substitution: N-alkyl acridones
Scientific Research Applications
Acridine derivatives have a wide range of applications in scientific research due to their unique physical and chemical properties :
Chemistry: Used as dyes and fluorescent materials for the visualization of biomolecules.
Biology: Acridine derivatives are known for their DNA intercalation properties, making them useful in studying DNA and related enzymes.
Medicine: Exhibits anticancer, antimicrobial, antimalarial, and antiviral activities.
Industry: Utilized in laser technologies and as pigments and dyes in various industrial applications.
Mechanism of Action
The primary mechanism by which acridine derivatives exert their effects is through DNA intercalation . The planar structure of acridine allows it to insert between nucleotide base pairs in the DNA helix, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is facilitated by charge transfer and π-stacking interactions .
Comparison with Similar Compounds
- Acriflavine
- Proflavine
- Phenothiazine
- Quinoline
Comparison:
- Acriflavine and Proflavine: Both share the acridine-3,6-diamine structural component and are known for their antibacterial properties .
- Phenothiazine: Similar in structure but contains sulfur instead of nitrogen. It is used as an antipsychotic and antihelminthic agent .
- Quinoline: Structurally related but contains a nitrogen atom at a different position. It is used in antimalarial drugs .
Acridine, 9,9’-oxybis- stands out due to its unique planar structure and broad range of biological activities, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
95256-37-4 |
---|---|
Molecular Formula |
C26H16N2O |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
9-acridin-9-yloxyacridine |
InChI |
InChI=1S/C26H16N2O/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)27-21)29-26-19-11-3-7-15-23(19)28-24-16-8-4-12-20(24)26/h1-16H |
InChI Key |
HKJQFPJLYKEDJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)OC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
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